molecular formula C5H11NO2 B1222962 Ethyl dimethylcarbamate CAS No. 687-48-9

Ethyl dimethylcarbamate

Cat. No.: B1222962
CAS No.: 687-48-9
M. Wt: 117.15 g/mol
InChI Key: SUDHEDJJFGYYPL-UHFFFAOYSA-N
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Description

Ethyl dimethylcarbamate is an organic compound with the molecular formula C5H11NO2. It is a carbamate ester, which means it is derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl dimethylcarbamate can be synthesized through several methods. One common method involves the reaction of dimethylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as sodium hydroxide, which neutralizes the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, this compound is often produced using a phosgene-free method. This involves the reaction of dimethylamine with dimethyl carbonate in the presence of a suitable catalyst. This method is considered more environmentally friendly as it avoids the use of toxic phosgene.

Chemical Reactions Analysis

Types of Reactions: Ethyl dimethylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce dimethylamine and ethyl alcohol.

    Oxidation: It can be oxidized using strong oxidizing agents to produce corresponding carbamates.

    Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base (e.g., hydrochloric acid or sodium hydroxide).

    Oxidation: Strong oxidizing agents (e.g., potassium permanganate).

    Substitution: Various nucleophiles (e.g., amines, alcohols).

Major Products Formed:

    Hydrolysis: Dimethylamine and ethyl alcohol.

    Oxidation: Corresponding carbamates.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl dimethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.

    Medicine: It has been explored for its potential use in pharmaceuticals, particularly as a precursor for the synthesis of drugs.

    Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

Ethyl dimethylcarbamate can be compared with other carbamate esters such as methyl carbamate and propyl carbamate. While all these compounds share a similar core structure, this compound is unique due to its specific ethyl and dimethyl groups, which can influence its reactivity and applications.

Comparison with Similar Compounds

  • Methyl carbamate
  • Propyl carbamate
  • Dimethyl carbamate

Ethyl dimethylcarbamate stands out due to its specific molecular structure, which imparts unique properties and applications in various fields.

Properties

IUPAC Name

ethyl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4-8-5(7)6(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDHEDJJFGYYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218829
Record name N,N-Dimethylurethane
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687-48-9
Record name Carbamic acid, N,N-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=687-48-9
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Record name N,N-Dimethylurethane
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Record name ETHYL DIMETHYLCARBAMATE
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Record name N,N-Dimethylurethane
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Record name Ethyl dimethylcarbamate
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Record name Ethyl dimethylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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